molecular formula C19H25N3O2S B2987249 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-44-9

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2987249
CAS RN: 946271-44-9
M. Wt: 359.49
InChI Key: HYDRQBMFRFOOQO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Arylpiperazine Derivatives as High-affinity Serotonin Ligands

Research has shown that arylpiperazine derivatives can be designed to have high affinity for 5-HT1A serotonin receptors. For example, a study by Glennon et al. (1988) prepared a series of 4-substituted 1-arylpiperazines, which displayed significant affinity for 5-HT1A sites. This highlights the potential of such derivatives, possibly including compounds structurally related to 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, in the development of agents targeting serotonin receptors (Glennon, Naiman, Lyon, & Titeler, 1988).

Novel Benzodifuranyl, Triazines, and Oxadiazepines as Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds with potential anti-inflammatory and analgesic properties, showcasing the versatility of such chemical structures in medicinal chemistry. This suggests that related compounds could also be developed for their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives

Kohara et al. (2002) demonstrated the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives, including compounds with 4-methylpiperazin-1-yl groups. This research highlights the compound's relevance in the synthesis of novel heterocyclic systems with potential pharmacological applications (Kohara, Tanaka, Kimura, et al., 2002).

Potential Nootropic Agents

Valenta et al. (1994) explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, indicating the broad applicability of these molecular frameworks in creating compounds with nootropic (cognitive-enhancing) activity. This research underscores the potential of derivatives of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in nootropic agent development (Valenta, Urban, Taimr, & Polívka, 1994).

properties

IUPAC Name

4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-14-16)13-20-19(23)15-3-5-17(24-2)6-4-15/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRQBMFRFOOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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